n-(2-Cyano-3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyano-3-fluorophenyl)acetamide is a chemical compound with the molecular formula C9H7FN2O and a molecular weight of 178.17 g/mol It is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a phenyl ring, along with an acetamide group (-CONH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-fluorophenyl)acetamide typically involves the reaction of 2-cyano-3-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-cyano-3-fluoroaniline and acetic anhydride.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Procedure: The 2-cyano-3-fluoroaniline is dissolved in a suitable solvent, such as dichloromethane, and acetic anhydride is added dropwise. The reaction mixture is stirred for several hours until the reaction is complete.
Workup: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of automated equipment can enhance efficiency and safety. The reaction conditions, such as temperature, pressure, and solvent choice, may be adjusted to suit the industrial requirements.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the acetamide group.
Reduction: Amino derivatives of the original compound.
Substitution: Phenyl derivatives with different substituents replacing the fluorine atom.
Scientific Research Applications
N-(2-Cyano-3-fluorophenyl)acetamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can influence the compound’s reactivity and binding affinity to biological molecules. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(4-fluorophenyl)acetamide: Similar structure with the fluorine atom at a different position on the phenyl ring.
2-Cyanoacetamide: Lacks the fluorine atom and has a simpler structure.
Uniqueness
N-(2-Cyano-3-fluorophenyl)acetamide is unique due to the specific positioning of the cyano and fluorine groups, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-cyano-3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVFTRGWSNJEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656196 |
Source
|
Record name | N-(2-Cyano-3-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155146-72-7 |
Source
|
Record name | N-(2-Cyano-3-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.